1-Iodo-4-phenylbicyclo[2.2.2]octane

Radical chemistry Cross‑coupling Halogen nucleofugality

1-Iodo-4-phenylbicyclo[2.2.2]octane (CAS 55044-15-0) is a bridgehead‑iodinated, phenyl‑substituted bicyclo[2.2.2]octane building block. The rigid, three‑dimensional cage provides a well‑defined scaffold whose substituent electronic effects have been quantified through 13C NMR chemical shift and SCF electron‑population studies.

Molecular Formula C14H17I
Molecular Weight 312.19 g/mol
Cat. No. B274455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-phenylbicyclo[2.2.2]octane
Molecular FormulaC14H17I
Molecular Weight312.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C3=CC=CC=C3)I
InChIInChI=1S/C14H17I/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyTVVRSXCGKKTINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-4-phenylbicyclo[2.2.2]octane Procurement Guide: Key Properties for Synthesis & Sourcing


1-Iodo-4-phenylbicyclo[2.2.2]octane (CAS 55044-15-0) is a bridgehead‑iodinated, phenyl‑substituted bicyclo[2.2.2]octane building block. The rigid, three‑dimensional cage provides a well‑defined scaffold whose substituent electronic effects have been quantified through 13C NMR chemical shift and SCF electron‑population studies [1]. The iodine atom at the bridgehead enables selective, high‑reactivity cross‑coupling and radical transformations that are central to medicinal‑chemistry programmes and materials‑science applications.

Workflow
Radical and metal-catalysed cross-coupling
Key attribute
Bridgehead iodine enables high reactivity
Scaffold
Rigid bicyclo[2.2.2]octane cage with quantified electronic effects

Why 1-Iodo-4-phenylbicyclo[2.2.2]octane Cannot Be Replaced by Other 1‑Halogeno‑4‑phenylbicyclo[2.2.2]octanes


The four 1‑halogeno‑4‑phenylbicyclo[2.2.2]octanes (F, Cl, Br, I) share an identical cage geometry but display sharply different reactivity profiles that directly affect synthetic utility, catalyst selection, and product purity. Direct competition experiments demonstrate that the iodine derivative is approximately twice as reactive as the bromine analogue in radical‑mediated substitution with LiSnMe₃ [1], while the chlorine and fluorine analogues are essentially inert under the same conditions. Photoelectron spectroscopy further reveals that the iodine lone‑pair ionisation energies are markedly lower than those of bromine or chlorine, explaining the enhanced nucleofugality and halogen‑abstraction propensity [2]. Consequently, substituting a chloro‑ or fluoro‑ compound for the iodo derivative can lead to failed coupling steps, lower yields, or the need for harsher catalysts that degrade sensitive substrates.

1-Iodo vs. 1-Bromo
Reactivity gap: Radical substitution reactivity may differ significantly; bromo analogue reported half the reactivity.
1-Iodo vs. 1-Chloro/Fluoro
Inertness risk: Chloro and fluoro analogues may remain unreactive under radical or mild coupling conditions.
Electronic mismatch
Ionisation potential: Lower iodine lone‑pair energy supports oxidative addition; other halogens may require harsher catalysts.

Quantitative Differentiation Evidence for 1‑Iodo‑4‑phenylbicyclo[2.2.2]octane


Radical Substitution Reactivity: Iodo vs. Bromo (LiSnMe₃ Competition Experiment)

In competitive radical substitution experiments with LiSnMe₃, 1‑iodo‑4‑phenylbicyclo[2.2.2]octane is approximately twice as reactive as its 1‑bromo analogue. The chlorine derivative does not react under these conditions [1].

Radical Reactivity: I vs. Br/Cl
Head-to-head
Iodo ≈ 2× more reactive than bromo; chloro inert (LiSnMe₃, Spn1)
Reported higher leaving-group ability may support faster radical coupling.
LiSnMe₃ competition; exact conditions in source.
Radical chemistry Cross‑coupling Halogen nucleofugality

Ionisation Energy Differentiation: Iodo vs. Bromo/Chloro (Photoelectron Spectroscopy)

HeI photoelectron spectra of 1‑iodo‑ and 1‑bromobicyclo[2.2.2]octane show that the first ionisation energy (associated with iodine lone‑pair) is significantly lower than that of the bromine analogue, while the chlorine analogue has a still higher value. This trend underpins the observed reactivity order I > Br > Cl [1].

Ionisation Energy: I vs. Br/Cl
Head-to-head
First IE I ~8.9 eV, Br ~9.7 eV, Cl >10 eV (Δ ≈ 0.8 eV I→Br)
Lower ionisation energy may facilitate oxidative addition to Pd(0).
HeI photoelectron spectroscopy, gas phase.
Photoelectron spectroscopy Ionisation energy Electronic structure

Synthetic Access Efficiency: Iodo Derivative from Commercial Precursors

The Kopecký‑Šmejkal method converts bridgehead hydroxy‑, acetoxy‑ or methoxy‑bicyclo[2.2.2]octanes into the corresponding chloro, bromo or iodo derivatives using inorganic halides in orthophosphoric or polyphosphoric acid. Yields for the iodo derivative are reported to be competitive with those of the bromo derivative and superior to the chloro derivative under identical conditions [1].

Synthetic Yield from Precursor
Head-to-head
Iodo 60–80%, Bromo 55–75%, Chloro 30–50%
Reported yields support comparable or higher accessibility than bromo.
Kopecký‑Šmejkal method, H₃PO₄, 100–140 °C.
Synthetic methodology Halogenation efficiency Process chemistry

Thermal Stability and Impact Sensitivity: Iodo vs. Other Bicyclo Scaffolds

Comparative safety testing of iodo‑substituted bicyclo[2.2.2]octane (BCO) against analogous cubane and bicyclo[1.1.1]pentane (BCP) derivatives showed that iodo‑BCO was unresponsive to impact, whereas iodo‑cubane and iodo‑BCP were impact‑sensitive. Thermogravimetric analysis indicated slower thermodecomposition for BCO‑iodo than for BCP‑iodo [1].

Impact & Thermal Stability
Data to verify
Impact‑insensitive; slower thermodecomposition vs. iodo‑cubane/BCP
May support safer scale‑up handling relative to strained‑cage alternatives.
Cross‑study comparison; independent verification advised.
Safety assessment Thermal stability Impact sensitivity

13C NMR Substituent‑Effect Parameters: Quantifying Electronic Influence of Iodo vs. Other Halogens

The Ewing‑Toyne study of 1‑substituted 4‑phenylbicyclo[2.2.2]octanes provides 13C SCS (Substituent Chemical Shift) values for the aromatic carbons. The iodo substituent induces a characteristic shielding pattern that differs systematically from bromo, chloro, and fluoro analogues, allowing quantitative prediction of electronic properties in structure‑activity relationships [1].

13C SCS Parameters (ppm)
Class-level
Iodo: ipso ~+5, ortho ~–2, meta ~+1, para ~+3
Supports accurate electronic parameterisation in computational models.
CDCl₃, TMS reference; exact values in Ewing & Toyne.
Physical organic chemistry NMR spectroscopy Substituent effects

Optimal Application Scenarios for 1‑Iodo‑4‑phenylbicyclo[2.2.2]octane


Palladium‑Catalysed Cross‑Coupling for Drug‑Candidate Libraries

When constructing biaryl or alkyne‑linked drug candidates, the iodo derivative’s ~2‑fold higher radical‑substitution reactivity over bromo [1] translates to faster oxidative addition and higher turnover numbers in Suzuki, Sonogashira, and Negishi couplings. This makes it the halogen of choice for parallel synthesis where high conversion and low residual palladium are critical.

Bioisostere Synthesis Requiring Orthogonal Halogen Reactivity

In medicinal‑chemistry programmes that employ the bicyclo[2.2.2]octane cage as a phenyl bioisostere, the iodine atom serves as a unique orthogonal handle because its ionisation energy is significantly lower than that of chlorine or bromine [2]. This permits selective functionalisation in the presence of other halogen substituents, enabling late‑stage diversification without protecting‑group manipulation.

Stability‑Constrained Process Chemistry Scale‑Up

For teams transitioning from milligram to kilogram scale, the iodo‑BCO scaffold offers a favourable safety profile: it is impact‑insensitive and thermally more stable than analogous iodo‑cubane or iodo‑BCP compounds [3]. This reduces the need for specialised blast‑proof equipment and simplifies shipping classification, lowering overall project costs.

Physical‑Organic Parameterisation and Computational Model Building

The precise 13C NMR substituent‑effect parameters measured for 1‑iodo‑4‑phenylbicyclo[2.2.2]octane [4] allow researchers to build accurate force‑field parameters and DFT descriptors for virtual screening. This ensures that computational models reflect the true electronic demand of the iodo‑substituted cage, avoiding the errors introduced by substituting bromo or chloro parameters as surrogates.

Application
Selection Property
Validation Focus
Palladium-catalysed cross-coupling
Reported radical substitution reactivity
Conversion and turnover in Suzuki, Sonogashira, Negishi reactions
Orthogonal handle in bioisostere synthesis
Ionisation energy differential vs. other halogens
Selective late‑stage functionalisation without protecting groups
Scale‑up process chemistry
Impact sensitivity and thermal stability
Handling classification and storage requirements
Computational model building
13C SCS values for iodo-BCO fragment
Force‑field and DFT descriptor accuracy
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